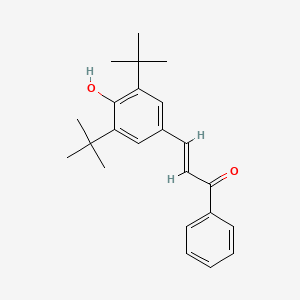
beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene: is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxytoluene, commonly known as butylated hydroxytoluene (BHT), which is widely used as a food additive and preservative. The compound’s structure includes a benzoyl group attached to a styrene backbone, with two tert-butyl groups and a hydroxyl group providing steric hindrance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxycinnamic acid. This process can be carried out in the solid state, in aqueous solution, or in organic solvents. The decarboxylation of the cinnamic acid derivative is accompanied by desalkylation and polymerization of the styrenic decomposition products. The reaction is most efficient in aprotic dipolar solvents such as dimethylsulphoxide and dimethylformamide at temperatures below 150°C .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in formulations designed to protect against oxidative damage.
Industry: It is used as a stabilizer in various industrial applications, including the production of plastics and rubber.
Mechanism of Action
The antioxidant activity of beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The presence of the tert-butyl groups provides steric hindrance, which stabilizes the phenoxy radical formed after hydrogen donation. This stabilization prevents further radical reactions, effectively terminating the chain reaction of lipid peroxidation.
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butylbenzyl alcohol
- Butylated hydroxytoluene (BHT)
Comparison: Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene is unique due to the presence of the benzoyl group, which enhances its antioxidant properties compared to similar compounds like BHT. The additional functional groups provide more sites for interaction with free radicals, making it a more effective stabilizer in various applications .
Properties
CAS No. |
83677-22-9 |
|---|---|
Molecular Formula |
C23H28O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H28O2/c1-22(2,3)18-14-16(15-19(21(18)25)23(4,5)6)12-13-20(24)17-10-8-7-9-11-17/h7-15,25H,1-6H3/b13-12+ |
InChI Key |
MQLALXSEENATJA-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















